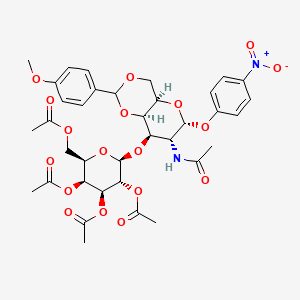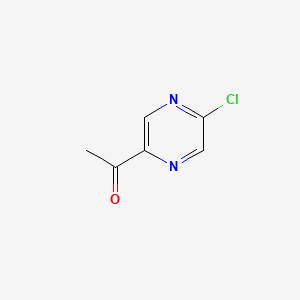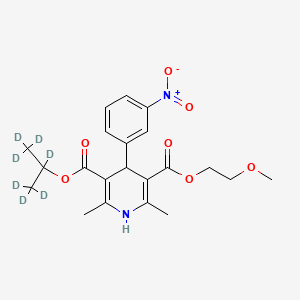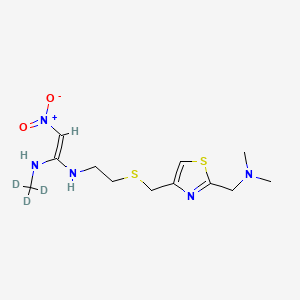
Reduced Haloperidol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Reduced Haloperidol-d4 is a specialty product used for proteomics research . It is the deuterium-labeled version of Reduced Haloperidol . The molecular formula of Reduced Haloperidol-d4 is C21H21D4ClFNO2 and its molecular weight is 381.90 .
Molecular Structure Analysis
The molecular structure of Reduced Haloperidol-d4 is characterized by its molecular formula, C21H21D4ClFNO2 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. Unfortunately, specific details about the arrangement of these atoms (i.e., the compound’s structural formula) were not found in the available resources.Wirkmechanismus
While the mechanism of action for Reduced Haloperidol-d4 specifically is not detailed in the available resources, the parent compound, Haloperidol, is known to work by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain . This results in reduced dopaminergic transmission within the four dopaminergic pathways. Haloperidol also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Reduced Haloperidol-d4 can be achieved through the reduction of Haloperidol-d4 using a suitable reducing agent.", "Starting Materials": [ "Haloperidol-d4", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Haloperidol-d4 is dissolved in methanol.", "Sodium borohydride is added to the solution and the reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with dilute hydrochloric acid to neutralize the excess reducing agent.", "The resulting mixture is then extracted with dichloromethane to remove any unreacted starting material.", "The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Reduced Haloperidol-d4 as a white solid.", "The crude product can be purified by recrystallization from a suitable solvent or by column chromatography using a suitable stationary phase." ] } | |
CAS-Nummer |
1246820-79-0 |
Produktname |
Reduced Haloperidol-d4 |
Molekularformel |
C21H25ClFNO2 |
Molekulargewicht |
381.909 |
IUPAC-Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI-Schlüssel |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Synonyme |
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











